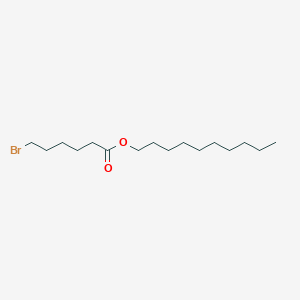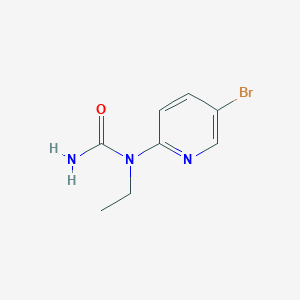methanone CAS No. 55950-37-3](/img/structure/B14013331.png)
[2-(Methylamino)phenyl](2,4,6-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 2-(methylamino)phenyl- is an organic compound with the molecular formula C17H19NO4. This compound is characterized by the presence of a methanone group attached to a 2-(methylamino)phenyl group and a 2,4,6-trimethoxyphenyl group. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-(methylamino)phenyl- typically involves the reaction of 2-(methylamino)benzaldehyde with 2,4,6-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methanone, 2-(methylamino)phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 2-(methylamino)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methanone, 2-(methylamino)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, 2-(methylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methanone and trimethoxyphenyl groups contributes to its ability to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Methanone, 2-(methylamino)phenyl- can be compared with other similar compounds, such as:
Methanone, [2-(methylamino)phenyl]phenyl-: Lacks the trimethoxy groups, resulting in different chemical properties and reactivity.
Methanone, (2-amino-5-nitrophenyl)phenyl-: Contains an amino and nitro group, leading to distinct biological activities and applications.
The unique combination of the methanone, methylamino, and trimethoxyphenyl groups in Methanone, 2-(methylamino)phenyl- distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
55950-37-3 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
[2-(methylamino)phenyl]-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H19NO4/c1-18-13-8-6-5-7-12(13)17(19)16-14(21-3)9-11(20-2)10-15(16)22-4/h5-10,18H,1-4H3 |
InChI-Schlüssel |
QJOXEVMFTGODDY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1C(=O)C2=C(C=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


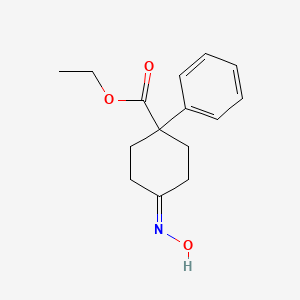
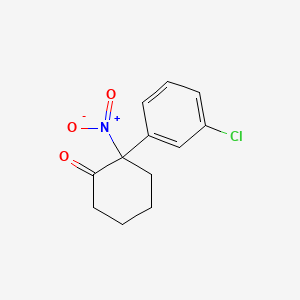
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
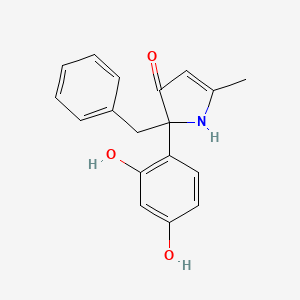
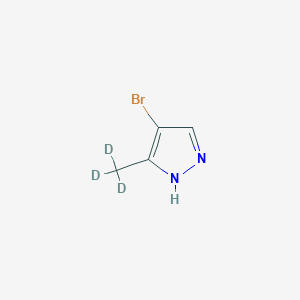
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
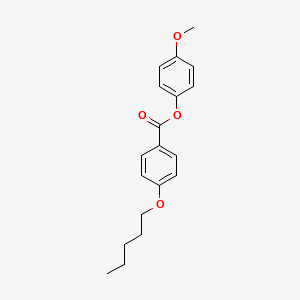
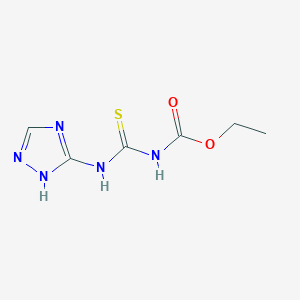
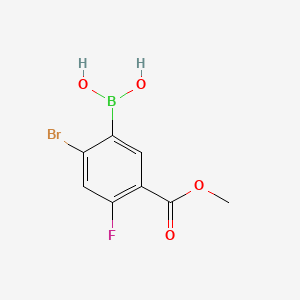
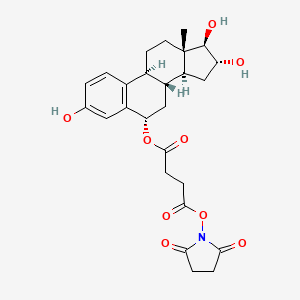
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
